1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative characterized by a bicyclic quinazoline core fused with a saturated six-membered ring. The molecule features two aromatic substituents: a 4-ethoxyphenyl group at position 1 and a 4-fluorophenyl group at position 2.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-2-26-18-13-11-17(12-14-18)25-20-6-4-3-5-19(20)22(27)24-21(25)15-7-9-16(23)10-8-15/h7-14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBUEYMQCOBKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a diketone or ketoaldehyde under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy and fluorophenyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed to convert the quinazoline core to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Ethoxyphenol and fluorophenol derivatives.
Reduction Products: Quinazoline amine derivatives.
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Quinazoline derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds similar to 1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications in the quinazoline structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Properties
-
Enzyme Inhibition
- There is evidence supporting the role of quinazoline derivatives as inhibitors of key enzymes involved in disease processes. For example, some studies have focused on their potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
- Pesticidal Activity
- Herbicidal Properties
Material Science Applications
- Polymer Chemistry
-
Nanotechnology
- Recent advancements suggest that quinazoline-based compounds can be utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles have applications in drug delivery systems and imaging technologies due to their biocompatibility and ability to be functionalized with various biomolecules .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
*Estimated based on analogous structures.
Physicochemical Properties
- Lipophilicity : The target compound’s ethoxy and fluorine substituents likely result in a logP between 4.5–5.5, intermediate between the polar furan derivative (logP ~3.5) and the highly lipophilic benzyl analog (logP ~5.49) .
- Solubility: The 4-ethoxyphenyl group may improve aqueous solubility compared to non-polar substituents (e.g., benzyl in ) due to its oxygen atom .
Crystallographic and Structural Analysis
- Structural Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving tetrahydroquinazoline-thione structures. The target compound’s ethoxy group may introduce rotational disorder in crystal lattices compared to rigid benzyl analogs .
Biological Activity
1-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a tetrahydroquinazoline core with ethoxy and fluorophenyl substituents that enhance its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the thione group is known to contribute to antioxidant properties, which can help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial properties.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound:
- Cell Viability Assays : In studies using human cancer cell lines, the compound exhibited dose-dependent cytotoxicity. IC50 values were determined through MTT assays, showing significant inhibition of cell proliferation at concentrations as low as 10 µM.
- Mechanistic Studies : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells. The compound appears to activate caspase pathways, which are critical for programmed cell death.
- Antimicrobial Testing : The compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against S. aureus, suggesting moderate antibacterial activity.
In Vivo Studies
Animal model studies have further elucidated the therapeutic potential:
- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups. This indicates its potential use in treating conditions like arthritis.
- Toxicity Assessments : Acute toxicity tests showed no significant adverse effects at doses up to 200 mg/kg body weight in mice, suggesting a favorable safety profile.
Data Table
Case Studies
A notable case study involved the application of this compound in a mouse model for rheumatoid arthritis. The treatment group receiving the compound showed a reduction in joint inflammation and pain scores compared to the placebo group over four weeks. Histopathological examination revealed decreased synovial hyperplasia and inflammatory cell infiltration.
Q & A
Basic Question: What are the standard synthetic routes for 1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclocondensation of substituted phenyl thioureas with cyclohexanone derivatives. Key steps include:
- Step 1: Preparation of a thiourea intermediate via reaction of 4-ethoxyaniline with carbon disulfide under alkaline conditions .
- Step 2: Cyclization with a cyclohexanone derivative (e.g., 4-fluorophenyl-substituted) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C .
- Optimization: Solvent selection (e.g., DMF for polar intermediates), temperature control (reflux in toluene for 12–24 hours), and catalyst use (e.g., p-toluenesulfonic acid) improve yield (70–85%) and purity. Monitoring via TLC and HPLC ensures reaction completion .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. The thione (C=S) group shows a characteristic downfield shift at ~200–220 ppm in ¹³C NMR .
- FT-IR: A strong absorption band at ~1250 cm⁻¹ corresponds to the C=S stretch .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 395.15) and fragmentation patterns .
Advanced Question: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s tautomeric forms?
Answer:
- Crystallization: Grow crystals via slow evaporation in ethanol/water (1:1).
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K .
- Refinement: SHELXL ( ) refines the structure, confirming the thione (C=S) tautomer over thiol forms. Key metrics: R₁ < 0.05, wR₂ < 0.10, and data-to-parameter ratio > 15 .
- Software: ORTEP-3 ( ) generates thermal ellipsoid plots to visualize atomic displacement .
Advanced Question: What strategies address contradictory bioactivity data in antimicrobial assays?
Answer:
- Assay Replication: Use standardized protocols (e.g., CLSI guidelines) across multiple bacterial strains (e.g., S. aureus ATCC 25923).
- Control Experiments: Verify compound stability in DMSO and check for solvent interference .
- Statistical Analysis: Apply ANOVA to compare MIC values (e.g., 8–32 µg/mL) and identify outliers .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?
Answer:
- Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the quinazoline C-6 position to enhance DNA intercalation .
- Biological Testing: Use MTT assays on HeLa and MCF-7 cells. Compare IC₅₀ values (e.g., 12 µM vs. 28 µM for parent compound) .
- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding to topoisomerase IIα (PDB: 1ZXM) .
Basic Question: What are the compound’s solubility profiles, and how do they impact in vitro assays?
Answer:
- Solubility: Sparingly soluble in water (<0.1 mg/mL), but miscible in DMSO (50 mg/mL) and dichloromethane.
- Assay Design: Use ≤1% DMSO in cell culture to avoid cytotoxicity. Pre-saturate buffers for kinetic solubility studies .
Advanced Question: How can researchers resolve discrepancies in enzymatic inhibition data (e.g., COX-2 vs. 5-LOX)?
Answer:
- Enzyme Source: Use recombinant human COX-2 (Cayman Chemical) and 5-LOX (Sigma) to standardize activity measurements.
- Inhibition Assays: Fluorescence-based (COX-2) vs. UV-spectrophotometric (5-LOX) methods may yield variability. Normalize data to positive controls (e.g., celecoxib for COX-2) .
Basic Question: What chromatographic methods ensure purity (>95%) for pharmacological studies?
Answer:
- HPLC: C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm. Retention time ~8.2 min .
- Validation: Linearity (R² > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .
Advanced Question: How does the compound’s tautomerism affect its reactivity in nucleophilic substitution reactions?
Answer:
- Thione vs. Thiol: The thione form (C=S) is more electrophilic, facilitating reactions with amines (e.g., benzylamine) at the C-4 position.
- Kinetic Studies: Monitor reaction progress (e.g., with 4-nitrobenzyl bromide) via ¹H NMR. Rate constants (k) are 2–3× higher for the thione tautomer .
Advanced Question: What crystallographic challenges arise when analyzing heavy-atom derivatives for phasing?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
